2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2OS/c1-18-11-13-25(14-12-18)24(27)17-28-23-16-26(22-10-6-5-9-21(22)23)15-20-8-4-3-7-19(20)2/h3-10,16,18H,11-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSCKYZCTAHABF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, as well as its synthesis and structural characteristics.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An indole moiety , which is known for its diverse biological activities.
- A thioether linkage , enhancing the compound's reactivity and biological interactions.
- A piperidine ring , contributing to its pharmacological profile.
Molecular Formula :
Molecular Weight : 302.44 g/mol
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance:
- In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- The compound demonstrates antifungal activity, particularly against Candida albicans.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies:
- Cell Line Studies : In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown significant cytotoxic effects, with IC50 values in the low micromolar range.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.4 |
| A549 | 3.8 |
Antioxidant Activity
The compound has also been assessed for its antioxidant properties:
- It exhibits a strong ability to scavenge free radicals, as demonstrated by DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Scavenging | 12.5 |
The biological activities of this compound may be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The thioether moiety may facilitate interactions with enzymes involved in microbial metabolism or cancer cell proliferation.
- Cell Cycle Arrest : Preliminary studies suggest that the compound induces cell cycle arrest in the G2/M phase in cancer cells.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Indole Moiety : Utilizing Fischer indole synthesis or other methods to create the indole structure.
- Thioether Linkage Formation : Reacting indole derivatives with thiols under basic conditions to form the thioether bond.
- Piperidine Ring Introduction : Coupling reactions to attach the piperidine moiety.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains confirmed the broad-spectrum antimicrobial activity of the compound, suggesting its potential as a lead candidate for antibiotic development.
- Cancer Cell Line Evaluation : Research involving MCF-7 and A549 cells demonstrated significant apoptosis induction, warranting further investigation into its mechanism and potential clinical applications.
Comparison with Similar Compounds
Antimalarial Indolyl-3-ethanone-α-thioethers
Compounds with arylthioether substituents have demonstrated potent antimalarial activity:
Key Differences :
Piperidine/Piperazine-containing Indole Derivatives
Compounds with nitrogenous heterocycles exhibit diverse biological activities:
Structural Insights :
Q & A
Q. What are the key synthetic routes for preparing 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone?
The synthesis typically involves multi-step pathways:
- Step 1: Formation of the indole-thioether core via nucleophilic substitution between 1-(2-methylbenzyl)-1H-indole-3-thiol and a halogenated ketone intermediate.
- Step 2: Coupling the thioether intermediate with 4-methylpiperidine under basic conditions (e.g., K₂CO₃ in DMF) to form the final ethanone derivative .
- Optimization: Reaction conditions (temperature: 60–80°C, solvent: DMF/THF) and catalysts (e.g., Pd/C for deprotection steps) are critical for yield improvement (typically 50–70%) .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity of the thioether linkage and piperidine substitution .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% by reversed-phase C18 column, acetonitrile/water gradient) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 421.18) .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial screening: Moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) via membrane disruption, inferred from structural analogs .
- Cytotoxicity assays: IC₅₀ values >50 µM in HeLa cells, suggesting low acute toxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection: Replace DMF with THF to reduce side reactions (e.g., oxidation of the indole ring) .
- Catalyst screening: Use Pd(OAc)₂ with ligand systems (e.g., Xantphos) for efficient C–S bond formation (yield increase by ~15%) .
- In-line monitoring: Employ TLC (hexane:EtOAc 3:1) or inline IR spectroscopy to track intermediate formation .
Q. How can contradictions in biological data (e.g., variable IC₅₀ values) be resolved?
- Standardize assays: Use identical cell lines (e.g., HEK293T for consistency) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Structural analogs: Compare with 2-((1-benzyl-1H-indol-3-yl)thio)-1-piperidin-1-yl-ethanone to isolate substituent effects (4-methylpiperidine vs. piperidine) .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular docking: Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR; binding affinity: −9.2 kcal/mol) .
- DFT calculations: Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity at the thioether site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
